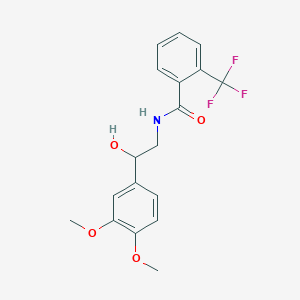

2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that incorporate various chemical techniques to achieve the desired structural complexity. For instance, a related synthesis involves the condensation of substituted aryl aldehydes with specific acetamido acetic acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide, demonstrating the intricate methodologies employed in synthesizing complex quinoline compounds (N. Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by spectral data analysis, including 1H NMR, 13C NMR, and LCMS, which help in elucidating the chemical structure of these compounds. These analyses provide insights into the molecular geometry, electron distribution, and functional group orientation, which are critical for understanding the chemical reactivity and interaction mechanisms of the molecule (Shylaprasad Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, highlighting their reactive nature and the formation of complex structures. For example, reactions with triethyloxonium fluoroborate can lead to the formation of quinazoline and benzoxazinone derivatives, showcasing the versatile reactivity of these molecules (T. Kato et al., 1976). Additionally, iodine-mediated cyclization reactions and interactions with aroylketenes further demonstrate the diverse chemical behavior and synthetic utility of quinoline compounds (K. Kobayashi et al., 2007).

科学的研究の応用

Chemical Synthesis and Reactions

- The reaction of acid amides with triethyloxonium fluoroborate leads to the formation of quinazoline and 4H-3,1-benzoxazin-4-one derivatives, showcasing the chemical versatility of similar quinolinone compounds (Kato, Takada, & Ueda, 1976).

- Novel synthesis techniques have been employed for creating 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using 1,2,3,tetrahydroisoquinoline, which have shown antimicrobial activity, indicating the potential pharmacological importance of such structures (Rao et al., 2020).

Potential Therapeutic Applications

- A series of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad-spectrum antitumor activity, highlighting the potential of quinolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

- The binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors, similar in structure to the query compound, were studied, indicating the possible role of such compounds in neuropharmacology and imaging studies (Chaki et al., 1999).

Material Science and Other Applications

- Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides were explored, suggesting applications in material science, particularly in the development of new materials with unique properties (Karmakar, Sarma, & Baruah, 2007).

- The novel anilidoquinoline derivative "2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide" was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro, thus underscoring the potential medical applications of quinolinone derivatives (Ghosh et al., 2008).

特性

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O3/c1-16-7-12-22-20(13-16)25(31)21(24(30)17-5-3-2-4-6-17)14-28(22)15-23(29)27-19-10-8-18(26)9-11-19/h2-14H,15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUCCWQGOMSXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)